The synthesis of Naloxone Fluorescein typically involves coupling naloxone with fluorescein or its derivatives. Several methods have been reported for this synthesis:
Naloxone Fluorescein consists of a naloxone backbone linked to a fluorescein moiety. The molecular structure can be represented as follows:
The structure features:
Structural data indicate that the fluorescence properties are retained, making it effective for imaging and binding studies .
Naloxone Fluorescein participates in several chemical reactions relevant to its function as a fluorescent probe:
The mechanism of action of Naloxone Fluorescein is primarily through its competitive antagonism at the mu-opioid receptors. When administered:
Naloxone Fluorescein exhibits several important physical and chemical properties:
These properties make it an effective tool for studying receptor interactions in biological systems .
Naloxone Fluorescein has several scientific applications:
Naloxone Fluorescein Acetate (chemical name: N-(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-2-[(5α)-4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)morphinan-6-ylidene]hydrazinecarbothioamide acetate) is a fluorescent derivative of the opioid antagonist naloxone. Its molecular formula is C₄₂H₃₈N₄O₁₀S, with a molecular weight of 790.84 g/mol and CAS number 2080300-52-1 [1] [5] [7]. The compound conjugates naloxone’s opioid-antagonizing morphinan core with fluorescein’s xanthene fluorophore through a thiosemicarbazone linker [5]. This design preserves naloxone’s affinity for opioid receptors while enabling fluorescence detection at excitation/emission wavelengths of ~492/517 nm (pH 10) [5] [9]. The acetate group enhances solubility in polar solvents like DMSO (0.50 mg/mL) [9].
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₄₂H₃₈N₄O₁₀S |
Molecular Weight | 790.84 g/mol |
CAS Number | 2080300-52-1 |
Excitation/Emission | 492 nm / 517 nm (pH 10) |
LogD7.4 | 1.5 |
Fluorescein Conjugation | Thiosemicarbazone linker |
The development of fluorescent opioid probes began in the 1980s to visualize receptor distribution and dynamics. Early work by Kolb et al. (1983) synthesized a series of five probes by conjugating naloxone, oxymorphone, or naltrexone with fluorescein or tetramethylrhodamine B [2]. Among these, 1-(N)-fluoresceinyl naloxone thiosemicarbazone (later termed Naloxone Fluorescein Acetate) demonstrated functional antagonism in vivo, though with reduced potency (~6% of naloxone) in mouse hot-plate tests [2]. These pioneering compounds established key structure-activity principles:
Technological advances in the 1990s–2000s enabled precise applications. Confocal laser scanning microscopy (CLSM) revealed specific binding of 10–50 nM Naloxone Fluorescein Acetate to μ-opioid receptors on live Chinese Hamster Ovary (CHO) cells, with negligible nonspecific binding [3] [6]. This period also saw optimization of probe purity (>98%) and commercial availability for standardized research [7] [9].
Table 2: Key Historical Milestones
Year | Development | Significance |
---|---|---|
1983 | First synthesis of fluorescein-naloxone conjugates | Established proof-of-concept for opioid probes |
1985 | Characterization of in vivo antagonism | Confirmed functional activity in biological systems |
2000 | Confocal microscopy binding studies | Enabled visualization of receptor dynamics in live cells |
2010s | Commercial standardization (≥98% purity) | Improved reproducibility across studies |
Naloxone Fluorescein Acetate bridges molecular pharmacology and cellular imaging by enabling real-time observation of opioid receptor interactions. Its significance spans three domains:
Live-Cell Receptor Visualization: CLSM studies demonstrate specific binding to μ-opioid receptors on transfected CHO cells, with association/dissociation rate constants of (5.8±0.5)×10⁵ M⁻¹s⁻¹ and (3.3±0.6)×10⁻³ s⁻¹, respectively. The derived equilibrium dissociation constant (Kd = 5.7±1.4 nM) correlates with radioligand binding data, validating its pharmacological relevance [3] [6]. Unlike antibodies, it labels receptors without cell permeabilization, preserving native membrane dynamics [6].
Receptor Trafficking Studies: The probe’s antagonist properties prevent receptor internalization during imaging, enabling "passive" observation of basal receptor distribution. This revealed heterogeneous μ-opioid receptor clustering on neuronal membranes, challenging earlier homogeneous distribution models [3] [6].
TLR4 Interaction Analysis: Though primarily an opioid antagonist, Naloxone Fluorescein Acetate also binds toll-like receptor 4 (TLR4) via the TRIF-IRF3 axis. This property facilitates research into neuroimmune crosstalk in pain pathways [8].
Table 3: Research Applications and Key Findings
Application | Key Insight | Citation |
---|---|---|
Live-cell μ-receptor imaging | Kd = 5.7 nM; specific membrane labeling | [3] |
Receptor distribution analysis | Revealed clustered membrane microdomains | [6] |
TLR4 signaling studies | TRIF-IRF3 axis modulation without NF-κB involvement | [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0